Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-12-7-3-6-10-15(12)21-11-13-8-4-5-9-14(13)16(18)17(19)20-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQZMPYYTUUGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474200 | |
| Record name | Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143211-10-3 | |
| Record name | Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Brønsted Acid-Catalyzed O-H Insertion
A prominent method involves the O-H insertion of diazo compounds into phenolic substrates. Ethyl 2-diazo-2-phenylacetate serves as a precursor, reacting with o-cresol derivatives under Brønsted acid catalysis. Trifluoromethanesulfonic acid (CF₃SO₃H) has been identified as an effective catalyst, enabling reactions at ambient temperatures (20–25°C) in dichloroethane (DCE).
Procedure :
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Reaction Setup : A mixture of CF₃SO₃H (20 mol%), ethyl 2-diazo-2-phenylacetate (0.5 mmol), and o-cresol (0.7 mmol) in DCE (5 mL) is stirred under air for 20 minutes.
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Workup : The crude product is concentrated under reduced pressure and purified via flash chromatography (petroleum ether/ethyl acetate, 10:1).
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Yield : This method achieves ~76% yield for analogous structures, with scalability demonstrated at gram-scale.
Mechanistic Insights
The reaction proceeds through a protonation-deprotonation mechanism, where CF₃SO₃H activates the diazo compound, facilitating carbene formation. The carbene intermediate inserts into the O-H bond of o-cresol, followed by esterification to yield the target compound.
Cleavage of Dimethyl Acetal Precursors
Acid-Mediated Acetal Cleavage
Patent US5221762A describes the synthesis of phenylglyoxylic esters via dimethyl acetal intermediates. For methyl 2-(2-methylphenoxymethyl)phenylglyoxylate, the acetal is cleaved using concentrated hydrochloric acid:
Procedure :
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Cleavage Step : A solution of methyl 2-(2-methylphenoxymethyl)phenylglyoxylate dimethyl acetal (10 g) in dichloromethane (50 mL) is treated with concentrated HCl (10 mL) at 20–25°C for 10 hours.
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Isolation : The organic phase is washed with water, dried over Na₂SO₄, and concentrated to yield the glyoxylate ester as a reddish oil (9.7 g, 89% yield).
Stereochemical Considerations
The acetal cleavage produces a mixture of E and Z oxime ether isomers. Acidic conditions (e.g., HCl in CH₂Cl₂) promote rearrangement to the thermodynamically stable E configuration, critical for downstream applications.
Esterification of 2-Phenoxymethylbenzoic Acid Derivatives
Synthesis of 2-Phenoxymethylbenzoic Acid
The precursor 2-phenoxymethylbenzoic acid is synthesized via a melt reaction between lactones and phenolates:
Procedure :
Esterification to Methyl Ester
The benzoic acid is esterified using methanol under acidic conditions:
Optimization : Excess methanol and catalytic sulfuric acid improve yields to >90%.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature | Yield | Scalability |
|---|---|---|---|---|
| O-H Insertion | CF₃SO₃H | 20–25°C | 76% | Gram-scale |
| Acetal Cleavage | HCl | 20–25°C | 89% | Industrial |
| Esterification | H₂SO₄ | Reflux | >90% | Multi-kilogram |
Key Observations :
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O-H Insertion : Ideal for laboratory-scale synthesis with mild conditions but requires hazardous diazo precursors.
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Acetal Cleavage : High-yielding and scalable but generates acidic waste.
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Esterification : Most straightforward method but depends on benzoic acid precursor availability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Structure and Composition
Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate features a unique structure characterized by an oxo group and an ester functional group attached to a phenyl ring with a tolyloxy substituent. Its molecular formula is , with a molecular weight of approximately 284.31 g/mol.
Synthetic Routes
The compound can be synthesized through various methods, one common approach involves the reaction of 2-(2-methylphenoxymethyl)benzaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine under reflux conditions. The product is typically purified via recrystallization.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation : Conversion to carboxylic acids using agents like potassium permanganate.
- Reduction : Transformation of the oxo group into a hydroxyl group using reducing agents such as sodium borohydride.
- Substitution Reactions : Electrophilic aromatic substitution can occur on the phenyl ring.
Biological Activities
Research has indicated that this compound may possess significant biological activities , including:
- Antimicrobial Properties : Investigations into its potential as an antimicrobial agent have shown promise, suggesting it could inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells.
Medicinal Chemistry
In medicinal chemistry, this compound is being studied for its role as a pharmacophore in drug development. Its structural features could be optimized to enhance efficacy and selectivity against specific biological targets, making it a candidate for further pharmaceutical research .
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations, contributing to the development of new products in industries ranging from agrochemicals to polymers .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The research focused on its ability to activate caspases involved in programmed cell death, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl ring and tolyloxy group contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the methyl 2-oxoacetate core but differ in substituents, which influence their chemical behavior and applications.
Substituent Variation in the Aromatic Ring
Methyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate
- Structure : Contains a 4-(trifluoromethoxy)phenyl group instead of the o-tolyloxy-methylphenyl moiety.
- Synthesis : Prepared via a two-step process involving lithiation and esterification, yielding 31% .
Methyl 2-oxo-2-o-tolylacetate (CAS 34966-54-6)
- Structure : Simpler analog lacking the methylene bridge; substituent is directly 2-methylphenyl .
- Properties : Lower molecular weight (178.18 g/mol ), higher boiling point (274°C ), and solubility in organic solvents like DCM .
- Application : Used in synthesizing hydroxy acids via enzymatic hydrolysis, highlighting how structural simplicity facilitates biocatalytic reactions .
Heterocyclic and Aliphatic Substituents
Methyl 2-Oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (1n)
- Structure : Substituted with tetrahydro-2H-pyran-4-yl , a saturated oxygen-containing heterocycle.
- Properties : Solid at room temperature (melting point 56–52°C ) with 84% yield in synthesis. The cyclic ether group may improve solubility in polar solvents compared to aromatic analogs .
Methyl 2-((tert-Butyldimethylsilyl)oxy)-2-(tetrahydro-4H-thiopyran-4-ylidene)acetate (1o-1)
Functional Group Modifications
Methyl 2-(4-(benzyloxy)phenyl)-2-hydroxy-2-phenylacetate
- Structure: Incorporates a hydroxy group and a benzyl-protected phenol.
- Synthesis : Prepared via Grignard addition (47.4% yield ), demonstrating how hydroxylation alters reactivity and hydrogen-bonding capacity .
Ethyl 2-((2-methoxy-5-methylphenyl)thio)-2-oxoacetate
- Structure: Replaces the oxygen in the phenoxy group with sulfur (thioether).
- Impact : The thioether group increases lipophilicity and may influence biological activity, such as enhanced membrane permeability in agrochemicals .
Biological Activity
Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate (CAS No. 143211-10-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₆O₄
- Molecular Weight : 284.31 g/mol
- CAS Number : 143211-10-3
- Structure : The compound features a phenyl ring substituted with an o-tolyloxy group and a ketone functional group, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis and arrest the cell cycle at the G1 phase, leading to reduced tumor growth .
- Enzyme Inhibition : The presence of the acetyl group in this compound suggests potential inhibition of key enzymes involved in metabolic pathways, which is a common mechanism for many therapeutic agents targeting cancer and inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against specific bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound on human glioblastoma U251 cells. The compound exhibited an IC50 value indicating significant cytotoxicity at concentrations lower than standard chemotherapeutic agents like doxorubicin. The mechanism was linked to increased apoptosis and cell cycle arrest .
Case Study 2: Enzyme Inhibition
Research focusing on similar phenolic compounds revealed that they could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses. The inhibition of these enzymes can lead to reduced inflammation and pain, suggesting potential applications in treating conditions like arthritis .
Table 1: Biological Activity Overview
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis, cell cycle arrest | |
| Enzyme Inhibition | Inhibits COX enzymes | |
| Antimicrobial | Disrupts bacterial metabolism |
Table 2: IC50 Values Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | U251 (glioblastoma) | < 10 |
| Doxorubicin | U251 | ~15 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate, and what intermediates are critical?
- Methodology : The synthesis typically involves multi-step reactions. A primary route starts with esterification of 2-methoxybenzoic acid with ethylene glycol under acidic conditions, followed by sequential etherification with phenoxyethanol derivatives. Key intermediates include the initial ester (e.g., 2-methoxybenzoic acid ethylene glycol ester) and substituted phenoxyethanol intermediates. Industrial methods may employ continuous flow reactors and catalysts like sulfuric acid or p-toluenesulfonic acid to enhance efficiency .
- Purification : Distillation and recrystallization are standard for achieving high purity (>97%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR are critical for confirming the ester, ether, and aromatic proton environments.
- IR : Identifies functional groups (C=O stretch at ~1740 cm, ether C-O at ~1250 cm).
- Chromatography : HPLC or GC-MS ensures purity and detects impurities (e.g., residual intermediates) .
- X-ray Crystallography : Resolves molecular conformation and crystal packing, as demonstrated in related structures .
Q. What are the key physical properties (melting point, solubility) relevant for experimental handling?
- Melting Point : 53–55°C, indicating solid-state stability at room temperature .
- Solubility : Soluble in polar aprotic solvents (e.g., THF, DMSO) and moderately soluble in ethanol. Limited solubility in water necessitates solvent optimization for reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield, especially for scalability?
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HSO, FeCl) to enhance etherification rates. Evidence suggests p-toluenesulfonic acid improves yields by 15–20% in esterification steps .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., nucleophilic substitutions) .
- Continuous Flow Systems : Industrial-scale synthesis benefits from flow reactors to minimize batch variability and improve heat transfer .
Q. How should researchers address contradictions in spectroscopic data during structure elucidation?
- Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For example, overlapping H NMR signals can be clarified via 2D COSY or HSQC experiments.
- Crystallographic Confirmation : X-ray diffraction provides unambiguous structural validation, as seen in related methyl 2-oxoacetate derivatives .
- Reference Standards : Use certified impurities (e.g., methyl benzoylformate) to calibrate analytical methods and identify byproducts .
Q. What computational methods aid in predicting the reactivity or stability of this compound?
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the carbonyl group) and transition states for ester hydrolysis or oxidation.
- Molecular Dynamics : Simulate solvent interactions to optimize solubility or crystallization conditions.
- Thermodynamic Modeling : Estimate decomposition temperatures or stability under varying pH using software like Gaussian or ORCA .
Q. What challenges arise in scaling up the synthesis from laboratory to pilot/industrial scale?
- Byproduct Formation : Scale-dependent side reactions (e.g., over-oxidation) require rigorous process monitoring.
- Purification Bottlenecks : Replace recrystallization with continuous chromatography or melt crystallization for higher throughput .
- Safety Considerations : Exothermic reactions (e.g., esterification) demand controlled heating and pressure management in reactors .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental melting points?
- Impurity Analysis : Use HPLC to detect trace impurities (e.g., unreacted phenoxyethanol derivatives) that depress melting points .
- Polymorphism Screening : Perform DSC and PXRD to identify polymorphic forms, which may exhibit varying thermal behaviors .
Q. Why might oxidation studies yield inconsistent product distributions?
- Reagent Selectivity : KMnO (strong oxidizer) may over-oxidize ether linkages, while milder agents (e.g., O/light) preserve the core structure.
- pH Dependence : Acidic conditions favor carboxylic acid formation, whereas neutral/basic conditions stabilize ketones .
Methodological Best Practices
- Stereochemical Considerations : Although the compound lacks chiral centers, intermediates with benzyloxy or formyl groups may require chiral HPLC for enantiomeric resolution in related syntheses .
- Stability Testing : Store the compound under inert gas (N) at –20°C to prevent hydrolysis of ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
